Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carboxylate
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Description
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C12H16N3NaO4 and its molecular weight is 289.26 g/mol. The purity is usually 95%.
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Biological Activity
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carboxylate (CAS No. 2177266-05-4) is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N3NaO4
- Molecular Weight : 289.267 g/mol
- CAS Number : 2177266-05-4
The compound features a tetrahydroimidazo[1,5-A]pyrazine core, which is known for its diverse biological activities.
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity in:
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies indicate it may inhibit cell growth in certain cancer types.
- Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cell signaling pathways, particularly those related to cancer progression and metabolism.
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cell lines:
Cell Line | Type | IC50 (µM) | Notes |
---|---|---|---|
Hs27 | Normal | N/A | Non-cancerous fibroblast cells |
U937 | Cancer | 25 | Human histiocytic lymphoma cells |
A549 | Cancer | 30 | Human lung carcinoma cells |
These studies suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
- Antiproliferative Activity : A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of similar compounds. It was found that modifications in the imidazo[1,5-A]pyrazine structure significantly affected their anticancer activity. The study highlighted structure-activity relationships that could guide further development of more potent derivatives .
- Mechanistic Insights : Another research effort focused on the compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival. The findings indicated that this compound could modulate pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cancer cell survival .
- Potential for Drug Development : The compound has been explored as a lead structure for developing new anticancer agents due to its favorable pharmacological profile and ability to target multiple pathways simultaneously .
Properties
IUPAC Name |
sodium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4.Na/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(15)10(16)17;/h6H,4-5,7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNNMPDDTVIAA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2C(=O)[O-])C1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.